molecular formula C11H15F3O5 B8599655 Diethyl Trifluoroacetylglutarate

Diethyl Trifluoroacetylglutarate

Cat. No.: B8599655
M. Wt: 284.23 g/mol
InChI Key: FVALCTDLDKQADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl trifluoroacetylglutarate (DTFG) is a fluorinated ester derivative of glutaric acid, characterized by a trifluoroacetyl group substituted at the central carbon of the glutarate backbone. Its molecular structure includes two ethyl ester groups and a trifluoroacetyl moiety, resulting in the formula C₁₁H₁₅F₃O₆. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty polymers. The trifluoroacetyl group enhances electrophilicity, making DTFG a valuable substrate for nucleophilic acyl substitution reactions. While specific industrial applications remain proprietary, its role in synthesizing bioactive molecules with improved metabolic stability is well-documented in fluoroorganic chemistry literature.

Properties

Molecular Formula

C11H15F3O5

Molecular Weight

284.23 g/mol

IUPAC Name

diethyl 2-(2,2,2-trifluoroacetyl)pentanedioate

InChI

InChI=1S/C11H15F3O5/c1-3-18-8(15)6-5-7(10(17)19-4-2)9(16)11(12,13)14/h7H,3-6H2,1-2H3

InChI Key

FVALCTDLDKQADD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)C(F)(F)F)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

DTFG belongs to the diethyl ester family, sharing structural similarities with compounds like diethyl succinate and diethyl glutarate. Key distinctions arise from the trifluoroacetyl substituent in DTFG, which introduces significant electronic and steric effects compared to non-fluorinated analogs.

Property Diethyl Trifluoroacetylglutarate (DTFG) Diethyl Succinate
Molecular Formula C₁₁H₁₅F₃O₆ C₈H₁₄O₄
Functional Groups Two ethyl esters, trifluoroacetyl Two ethyl esters
Boiling Point ~210–220°C (estimated) ~80°C
Water Solubility Low (fluorophilic) High (miscible)
Applications Fluorinated intermediates Flavoring agent (FEMA 2377)

Physicochemical Properties

  • Boiling Point : DTFG’s higher boiling point compared to diethyl succinate (~80°C ) is attributed to its larger molecular weight and stronger dipole interactions from the trifluoroacetyl group.
  • Solubility : The trifluoroacetyl group renders DTFG lipophilic, reducing water solubility relative to diethyl succinate, which is fully miscible in aqueous solutions .
  • Reactivity : The electron-withdrawing nature of the trifluoroacetyl group increases DTFG’s susceptibility to nucleophilic attack, unlike diethyl succinate, which undergoes slower ester hydrolysis .

Stability and Handling

DTFG requires stringent storage conditions (e.g., inert atmosphere, moisture-free) due to its hydrolytic sensitivity, whereas diethyl succinate is stable under ambient conditions .

Research Findings and Data Gaps

  • Thermal Stability : DTFG decomposes above 250°C, releasing trifluoroacetic acid—a property absent in diethyl succinate .
  • Toxicity: Limited data exist for DTFG, but fluorinated esters generally exhibit higher toxicity than non-fluorinated counterparts like diethyl succinate (classified as GRAS) .

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